

Spectroscopic Profile of Oxetane-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Oxetane-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **Oxetane-3-carboxylic acid** (CAS No. 114012-41-8), a valuable building block in pharmaceutical and medicinal chemistry.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

Oxetane-3-carboxylic acid, with the molecular formula $C_4H_6O_3$ and a molecular weight of 102.09 g/mol, is a cyclic carboxylic acid featuring a strained four-membered oxetane ring.^[3] This unique structural motif imparts desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.^{[4][5]} A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in synthetic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Oxetane-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **Oxetane-3-carboxylic acid**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the protons and carbons in its unique cyclic structure.

Table 1: ^1H NMR Data for **Oxetane-3-carboxylic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------|-------------|-----------------------------------|
| ~4.8-5.0 | Multiplet | 4H | -CH ₂ - (Oxetane ring) |
| ~3.8-4.0 | Multiplet | 1H | -CH- (Methine) |
| ~11.0-13.0 | Singlet (broad) | 1H | -COOH |

Table 2: ^{13}C NMR Data for **Oxetane-3-carboxylic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~175 | C=O (Carboxylic acid) |
| ~75 | -CH ₂ - (Oxetane ring) |
| ~40 | -CH- (Methine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Oxetane-3-carboxylic acid** is characterized by the presence of a carboxylic acid and an ether linkage within the oxetane ring.

Table 3: Key IR Absorptions for **Oxetane-3-carboxylic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 950-1000 | Medium | C-O-C stretch (Oxetane ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **Oxetane-3-carboxylic Acid**

| m/z | Interpretation |
|-------|-------------------------|
| 102 | $[M]^+$ (Molecular ion) |
| 101 | $[M-H]^+$ |
| 57 | $[M-COOH]^+$ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[6\]](#)

Sample Preparation:

- Dissolve 5-10 mg of **Oxetane-3-carboxylic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-14 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., PENDANT).
- Number of Scans: 1024 or more
- Relaxation Delay: 2 seconds
- Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Neat: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solution: The sample is dissolved in a suitable solvent (e.g., CCl_4) and placed in a solution cell.
- KBr Pellet: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

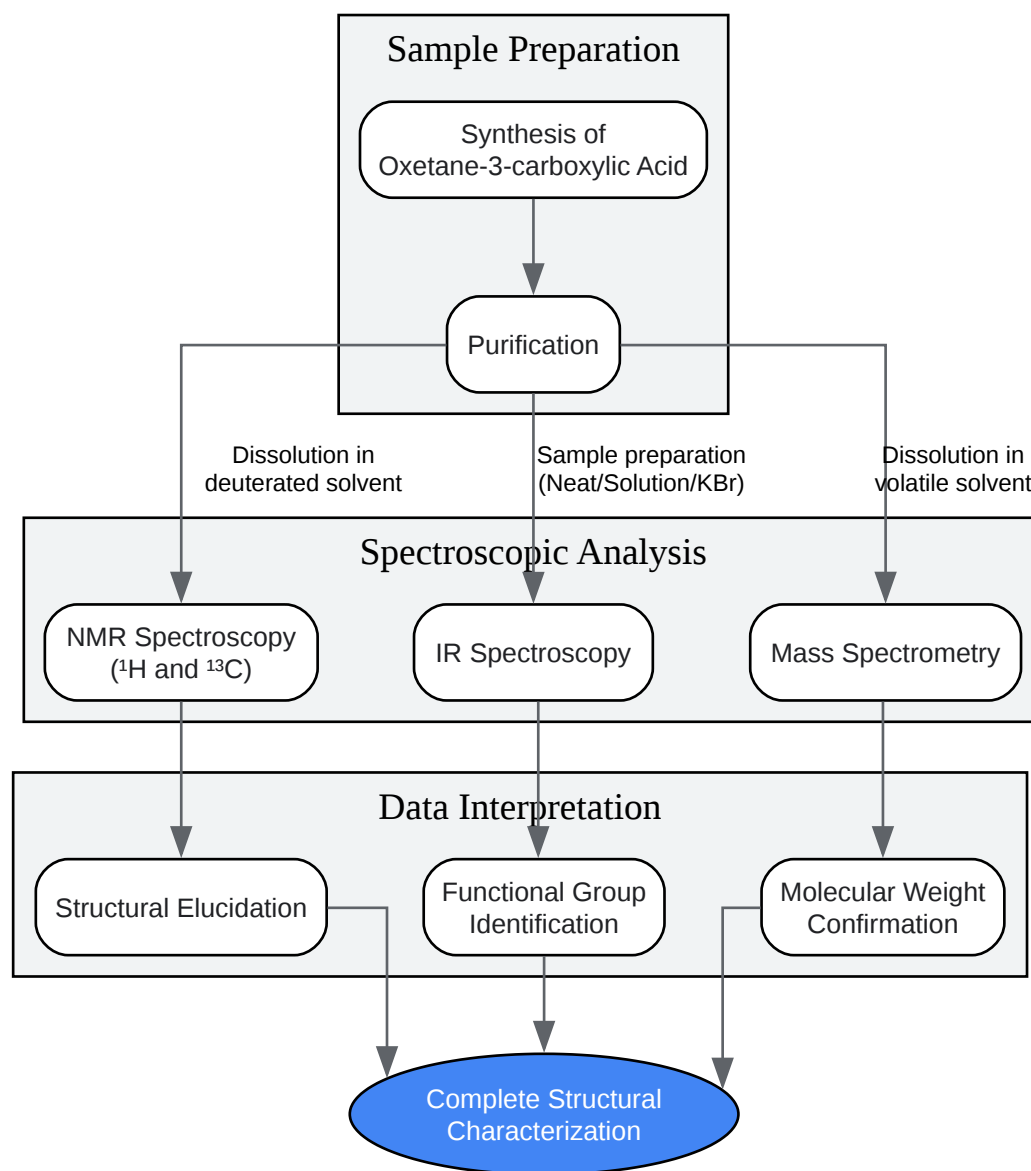
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).^[6]

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the data is collected over a mass range that includes the expected molecular weight of the analyte.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Oxetane-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of **Oxetane-3-carboxylic acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Oxetane-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051205#spectroscopic-data-for-oxetane-3-carboxylic-acid-nmr-ir-ms>]

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